1-(2-Carbamyloxyethyl)benzotriazole
Description
Contextualization within Benzotriazole (B28993) Chemistry and Derivatives
Benzotriazole and its derivatives are a well-established class of heterocyclic compounds characterized by a fused benzene (B151609) and triazole ring system. jocpr.comresearchgate.net These compounds are recognized for their versatile applications, ranging from corrosion inhibitors to their use as synthetic auxiliaries in organic chemistry. gsconlinepress.comelsevierpure.com Benzotriazole's ability to function as a good leaving group and its capacity for N-alkylation and N-acylation make it a valuable scaffold for creating a diverse array of molecules. acs.orgorganic-chemistry.org The introduction of various substituents onto the benzotriazole core allows for the fine-tuning of its chemical and physical properties, leading to a wide spectrum of applications in medicinal chemistry and materials science. gsconlinepress.comresearchgate.net
The specific compound, 1-(2-Carbamyloxyethyl)benzotriazole, incorporates a carbamyloxyethyl side chain at the N1 position of the benzotriazole ring. This substitution is significant as it introduces functionalities that can influence the molecule's polarity, solubility, and potential for intermolecular interactions.
Significance of the Carbamyloxyethyl Moiety in Organic Synthesis and Chemical Biology
The carbamate (B1207046) group (–OC(O)NH–) is a key structural feature in many biologically active compounds and approved drugs. nih.govnih.gov Its inclusion in a molecule can enhance metabolic stability and the ability to permeate cell membranes. nih.gov Carbamates are often used as isosteres for peptide bonds in medicinal chemistry due to their similar structural and hydrogen-bonding characteristics. nih.gov
Historical Overview of Scholarly Investigations Pertaining to the Chemical Compound and its Analogues
The synthesis of the parent benzotriazole was first reported in the late 19th century. gsconlinepress.com The foundational method for synthesizing benzotriazole involves the diazotization of o-phenylenediamine (B120857) with nitrous acid. jocpr.comorgsyn.orgyoutube.com Over the years, numerous synthetic methods have been developed for the derivatization of the benzotriazole ring, including N-alkylation and N-acylation. acs.orgorganic-chemistry.org
While specific scholarly investigations focusing exclusively on this compound are not extensively documented in readily available literature, the synthesis of analogous N-substituted benzotriazoles is well-established. For instance, N-acylbenzotriazoles are readily prepared from the reaction of carboxylic acids with 1H-benzotriazole. organic-chemistry.org The synthesis of the title compound would likely involve the reaction of a suitable 2-hydroxyethylbenzotriazole precursor with a carbamoylating agent or the reaction of benzotriazole with a 2-chloroethylcarbamate.
Research on benzotriazole derivatives has been active for decades, with a significant focus on their biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netnih.govnih.gov
Current Research Trajectories and Identified Gaps for Advanced Study of the Chemical Compound
Current research on benzotriazole derivatives continues to explore their potential in various fields. A significant area of interest is their application in medicinal chemistry, with ongoing efforts to develop new therapeutic agents. researchgate.netresearchgate.netresearchgate.net The development of more efficient and environmentally friendly synthetic methods for benzotriazole derivatives, such as microwave-assisted synthesis, is also an active area of research. ijpsonline.com
A notable gap in the current body of scientific literature is the lack of detailed studies on this compound. While the individual components of the molecule, the benzotriazole ring and the carbamyloxyethyl group, are well-studied, their combined effect in a single molecule has not been thoroughly investigated.
Future research could focus on the following areas:
Synthesis and Characterization: Development and optimization of a synthetic route to this compound and its comprehensive spectroscopic and crystallographic characterization.
Biological Activity Screening: Evaluation of the compound for a range of biological activities, such as antimicrobial, antifungal, and anticancer properties, to explore its potential as a lead compound in drug discovery.
Applications in Organic Synthesis: Investigation of the utility of this compound as a reagent or building block in organic synthesis, leveraging the reactivity of the benzotriazole and carbamate functionalities.
Material Science Applications: Exploration of its potential use in the development of new materials, such as polymers or coatings, where the properties of the benzotriazole and carbamate groups could be advantageous.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13260-62-3 |
|---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)ethyl carbamate |
InChI |
InChI=1S/C9H10N4O2/c10-9(14)15-6-5-13-8-4-2-1-3-7(8)11-12-13/h1-4H,5-6H2,(H2,10,14) |
InChI Key |
PCXQCSOAKLWZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCOC(=O)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 1 2 Carbamyloxyethyl Benzotriazole
Reactivity Profiles of the Benzotriazole (B28993) Moiety
The benzotriazole ring system is a versatile scaffold in organic synthesis. ontosight.ai It is formed by the fusion of a benzene (B151609) ring with a 1H-1,2,3-triazole ring. chemicalbook.comnih.gov This structure can participate in reactions involving the nitrogen atoms of the triazole ring and the carbon atoms of the fused benzene ring.
The nitrogen atoms in the benzotriazole ring can act as nucleophiles, readily reacting with various electrophiles. However, because the title compound, 1-(2-Carbamyloxyethyl)benzotriazole, is already substituted at the N-1 position, further substitution reactions at this site are precluded unless the existing group is removed. The reactivity described here pertains to the parent benzotriazole system or derivatives where N-1 or N-2 positions are available for reaction.
Alkylation of 1H-benzotriazole with agents like alkyl halides typically yields a mixture of 1-alkylbenzotriazole and 2-alkylbenzotriazole products. chemicalbook.comguidechem.com The ratio of these isomers is dependent on the specific alkylating agent and reaction conditions used. guidechem.com For instance, methylation can produce a mixture where the 2-methyl isomer is favored over the 1-methyl isomer. chemicalbook.com
Conversely, the benzotriazole group is recognized as an effective leaving group in various synthetic methodologies. nih.gov Its ability to stabilize a negative charge after departure facilitates nucleophilic substitution reactions on the atom to which it was attached. nih.govscirp.org N-acylbenzotriazoles, for example, are stable and easily handled acylating agents used for N-, O-, C-, and S-acylations due to the lability of the N-acyl bond. nih.gov
Table 1: Nucleophilic Substitution Reactions Involving the Benzotriazole Ring
| Reaction Type | Reagent Example | Product(s) | Key Finding |
| N-Alkylation | Methyl Halide | 1-Methylbenzotriazole & 2-Methylbenzotriazole | Forms a mixture of N-1 and N-2 substituted isomers. chemicalbook.comguidechem.com |
| N-Acylation | Acyl Chloride | N-Acylbenzotriazole | Occurs at the N-1 position. guidechem.com |
| Mannich Reaction | Formaldehyde, Primary Amine | N-(Aminomethyl)benzotriazole derivatives | Benzotriazole reacts readily in aqueous media. rsc.org |
| Leaving Group | N-Acylbenzotriazole + Nucleophile | Acylated Nucleophile + Benzotriazole Anion | Benzotriazole serves as an excellent leaving group. nih.gov |
The fused benzene ring of the benzotriazole moiety can undergo electrophilic aromatic substitution (EAS). guidechem.com In these reactions, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom. msu.edu The triazole portion of the molecule acts as an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. youtube.com
This deactivating effect means that harsher conditions are often required for substitution to occur. The electron-withdrawing nature of the triazole ring directs incoming electrophiles primarily to specific positions on the benzene ring, with reports indicating that substitution is facile at position 4. chemicalbook.com
Table 2: Electrophilic Aromatic Substitution (EAS) on the Benzotriazole Ring
| Reaction Type | Reagent(s) | Typical Product Position | Mechanistic Detail |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-1H-benzotriazole | The triazole ring deactivates the benzene nucleus, directing the nitro group. nih.gov |
| Halogenation | Br₂ / FeBr₃ | Substituted Benzotriazole | Requires a Lewis acid catalyst due to the deactivated ring. msu.edu |
| Sulfonation | SO₃ / H₂SO₄ | Benzotriazolesulfonic acid | The reaction proceeds via a positively charged intermediate (benzenonium ion). msu.edu |
The nitrogen atoms within the triazole ring can be subjected to oxidation. For example, the oxidation of 1-(pyrid-2-yl)benzotriazole has been shown to produce an N-oxide, with the oxygen likely attaching to the N-3 position of the benzotriazole ring. researchgate.net This indicates that the lone pair of electrons on the triazole nitrogens is available for bond formation with an oxygen atom, creating a new class of derivatives with potentially altered chemical properties.
Regarding reduction, the benzotriazole ring itself is generally stable under many reducing conditions. Studies on the reduction of 1-(2-nitroaryl)-1H-benzotriazoles using tin(II) chloride in an acidic medium have shown that the nitro group on the appended aryl ring is selectively reduced to an amine. jraic.com Throughout this process, the core benzotriazole structure remains intact, demonstrating its robustness and utility as a stable scaffold in multistep synthesis. jraic.com
Transformations Involving the Carbamyloxyethyl Functional Group
The carbamyloxyethyl side chain, -CH₂CH₂OC(O)NH₂, features a carbamate (B1207046) ester linkage. This functional group is the primary site for transformations involving hydrolysis, solvolysis, and transamidation/transesterification reactions.
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbamate towards nucleophilic attack by water. Subsequent steps lead to the cleavage of the C-O bond, releasing 1H-benzotriazole-1-ethanol, carbon dioxide, and an ammonium (B1175870) ion.
Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate results in the departure of the 1H-benzotriazole-1-ethoxide leaving group, which is then protonated by water. The final products are 1H-benzotriazole-1-ethanol, carbonate, and ammonia (B1221849).
Transamidation and transesterification reactions involve the substitution of the -NH₂ or the -OCH₂CH₂-Bt group of the carbamate, respectively. These reactions typically require a catalyst and proceed by the nucleophilic attack of an amine (for transamidation) or an alcohol (for transesterification) on the carbamate's carbonyl carbon.
Transamidation: Reaction with a primary or secondary amine (R'NH₂ or R'₂NH) would displace ammonia to form a new N-substituted carbamate: 1-(2-(R'-carbamoyloxy)ethyl)benzotriazole or 1-(2-(R'₂-carbamoyloxy)ethyl)benzotriazole. Recent studies on related compounds, such as N-acyl benzotriazoles, have explored reductive transamidation processes, highlighting the reactivity of amide-like linkages associated with the benzotriazole scaffold. nih.govorganic-chemistry.org
Transesterification: Reaction with an alcohol (R'OH) in the presence of a suitable catalyst could replace the 1H-benzotriazole-1-ethanol moiety to form a new carbamate ester, R'OC(O)NH₂.
Table 3: Potential Transformations of the Carbamyloxyethyl Group
| Reaction Type | Reagent | Expected Products |
| Acidic Hydrolysis | H₂O / H⁺ | 1H-Benzotriazole-1-ethanol + CO₂ + NH₄⁺ |
| Basic Hydrolysis | H₂O / OH⁻ | 1H-Benzotriazole-1-ethanol + CO₃²⁻ + NH₃ |
| Transamidation | R'NH₂ (Amine) | 1-(2-(R'-carbamoyloxy)ethyl)benzotriazole + NH₃ |
| Transesterification | R'OH (Alcohol) | R'OC(O)NH₂ + 1H-Benzotriazole-1-ethanol |
Radical Reactions and Cleavage Pathways
While specific studies on the radical chemistry of this compound are not extensively documented, the behavior of the benzotriazole core in related systems provides significant insight into its potential reaction pathways. Benzotriazole and its derivatives are known to act as precursors for various radical species. nih.govijpsonline.com
One of the most significant radical reactions of benzotriazoles involves the photochemical extrusion of molecular nitrogen (N₂). Irradiation of the benzotriazole ring, typically with UV light (e.g., at 254 nm), can lead to the cleavage of the N-N bonds, generating a highly reactive 1,3-diradical intermediate. researchgate.netnih.gov This diradical can then undergo subsequent rearrangements or intermolecular reactions.
Another potential radical pathway involves reactions with highly reactive species like hydroxyl radicals (•OH), which are common in advanced oxidation processes. Studies on the degradation of the parent 1H-benzotriazole have shown that •OH addition to the benzene ring is a primary degradation pathway, with calculated rate constants around 8.26 × 10⁹ M⁻¹ s⁻¹. nih.gov This leads to hydroxylated intermediates that can undergo further oxidation and ring-opening. nih.gov
Cleavage can also be initiated at the side chain. Homolytic cleavage of the C-O or N-C bonds could generate various carbon- or nitrogen-centered radicals. For instance, chemoselective reduction of related benzotriazolyl alkyl esters has been shown to form a benzotriazole-bearing radical, highlighting the lability of the side chain under certain reductive conditions. nih.gov
The table below summarizes potential radical reactions and cleavage pathways.
| Pathway | Initiator | Key Intermediate(s) | Potential Product Type(s) |
| Photochemical N₂ Extrusion | UV Light (λ = 254 nm) | 1,3-Diradical | Rearrangement products, Cycloaddition adducts researchgate.netnih.gov |
| Oxidative Degradation | Hydroxyl Radicals (•OH) | Hydroxylated benzotriazole radical adducts | Hydroxylated derivatives, Ring-opened products nih.gov |
| Reductive Cleavage | Reducing agents (e.g., SmI₂) | Benzotriazole-bearing radical | Cross-coupling products nih.gov |
| Side-Chain Homolysis | Heat or Light | Carbamate and ethyl radicals | Fragmentation products |
Mechanistic Elucidation through Kinetic Studies and Isotopic Labeling
Understanding the precise mechanisms of reactions involving this compound requires sophisticated analytical techniques such as kinetic studies and isotopic labeling. While specific studies on this exact molecule are limited, the principles can be understood from research on analogous systems.
Kinetic studies are crucial for determining reaction rates and understanding the factors that influence them. For instance, investigations into the thermal isomerization of N-arylmethylbenzotriazoles between their N-1 and N-2 isomers revealed that the reaction rates depend on the electronic effects of substituents. rsc.org A cross-over experiment in this study supported a mechanism involving a heterolytic N-C bond cleavage to form an ion pair, followed by intermolecular rearrangement, rather than a radical pathway. rsc.org Similarly, kinetic analysis of the degradation of benzotriazole by hydroxyl radicals allowed for the determination of absolute rate constants, providing quantitative insight into the reaction's efficiency. nih.gov
Isotopic labeling is an indispensable tool for tracing the path of atoms through a reaction. For this compound, one could use labeling to distinguish between different potential cleavage points in the side chain during hydrolysis or thermolysis. For example, synthesizing the molecule with a ¹³C-labeled carbonyl group or an ¹⁸O-labeled ether oxygen would allow for the definitive identification of bond cleavage sites by analyzing the mass spectra of the resulting fragments. Thermal analysis methods, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), have been used to investigate the decomposition of related N-carbamoyl benzotriazole derivatives, revealing that their stability and decomposition pathways are highly sensitive to their structure. nih.gov
The following table outlines hypothetical experiments for elucidating the reaction mechanisms of this compound.
| Mechanistic Question | Experimental Approach | Technique(s) | Expected Outcome |
| Hydrolysis Pathway | Synthesize with ¹⁸O in the ether linkage of the side chain. | Mass Spectrometry | Determine whether C-O or O-C bond cleavage occurs by identifying the fragment containing the ¹⁸O label. |
| Leaving Group Ability | Kinetic study of nucleophilic substitution with a series of nucleophiles. | UV-Vis or NMR Spectroscopy | Determine rate constants and reaction order; quantify the leaving group ability of the benzotriazolide anion. |
| Thermal Decomposition | Synthesize with ¹³C at the carbonyl position. | TGA-Mass Spectrometry | Trace the ¹³C atom to determine if decarboxylation is a primary pathway and identify the resulting fragments. |
| Isomerization | Monitor a solution of pure this compound over time at elevated temperature. | HPLC, NMR Spectroscopy | Determine if thermal equilibrium is established with the corresponding 2-substituted isomer and calculate the rate of isomerization. rsc.org |
Role as a Synthetic Auxiliary, Leaving Group, or Protecting Group
The benzotriazole moiety is exceptionally versatile in organic synthesis, capable of acting as a synthetic auxiliary, a leaving group, or as part of a protecting group strategy. lupinepublishers.comnih.gov
Leaving Group: The benzotriazolide anion is a very stable and effective leaving group. This stability arises from the aromaticity of the heterocyclic ring and the delocalization of the negative charge across the three nitrogen atoms. This property is exploited in N-acylbenzotriazoles, which are excellent, easy-to-handle acylating agents for N-, O-, C-, and S-acylations. nih.gov In the context of this compound, the molecule can act as a reagent to transfer the carbamyloxyethyl group to a nucleophile, with the benzotriazole anion departing.
Synthetic Auxiliary: A synthetic auxiliary is a group that is temporarily incorporated into a molecule to control reactivity and/or stereoselectivity, and is removed later in the sequence. The benzotriazole group excels in this role. nih.gov For example, it can stabilize an adjacent carbanion, facilitate a desired transformation, and then be readily eliminated. nih.gov
Protecting Group: The carbamyloxyethyl group can be viewed as a protecting group for the N-H functionality of the parent benzotriazole molecule, preventing it from participating in undesired side reactions. More broadly, the entire molecule could be considered a reagent for the protection of other functional groups. The carbamate functional group itself is a well-known protecting group for amines (as in Boc protection), suggesting that the "carbamyloxy" portion of the side chain has inherent stability and removal characteristics that are valuable in multi-step synthesis.
The table below summarizes the diverse synthetic roles of the this compound scaffold.
| Role | Description | Illustrative Transformation |
| Leaving Group | The benzotriazolide anion (Bt⁻) is displaced by a nucleophile (Nu⁻). | Bt-CH₂CH₂OC(O)NH₂ + Nu⁻ → Nu-CH₂CH₂OC(O)NH₂ + Bt⁻ |
| Synthetic Auxiliary | The benzotriazole moiety facilitates a reaction (e.g., carbanion formation) and is removed in a later step. | Facilitates cyclization, then eliminated via acid treatment. nih.gov |
| Protecting Group | The N-alkylation prevents reactions at the benzotriazole N-H proton. | The N-1 position is blocked by the side chain, allowing for selective reactions elsewhere. |
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 1 2 Carbamyloxyethyl Benzotriazole
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in determining the molecular structure of 1-(2-Carbamyloxyethyl)benzotriazole by identifying the different types of protons and carbons and their immediate electronic surroundings.
In ¹H NMR, the aromatic protons of the benzotriazole (B28993) ring typically appear as a complex multiplet pattern in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system. ijpsonline.comresearchgate.net The protons of the ethyl linker (—CH₂—CH₂—) exhibit distinct signals. The methylene (B1212753) group attached to the benzotriazole nitrogen is expected to resonate at a different chemical shift than the methylene group adjacent to the carbamyloxy moiety due to their different electronic environments. The NH₂ protons of the carbamate (B1207046) group usually appear as a broad singlet, and its chemical shift can be solvent-dependent. ijpsonline.com
In ¹³C NMR spectroscopy, the carbon atoms of the benzotriazole ring typically resonate in the range of 110–145 ppm. contaminantdb.camdpi.comchemicalbook.com The carbonyl carbon (C=O) of the carbamate group is characteristically found further downfield, often above 150 ppm. The carbons of the ethyl bridge will have signals in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzotriazole Aromatic CH | 7.0 - 8.5 | 110 - 130 |
| Benzotriazole Quaternary C | - | 130 - 145 |
| N-CH₂ | 4.0 - 5.0 | 40 - 50 |
| O-CH₂ | 3.5 - 4.5 | 60 - 70 |
| C=O | - | > 150 |
| NH₂ | Variable (often broad) | - |
Note: These are predicted ranges and can vary based on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments. emerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For this compound, COSY would show a correlation between the two methylene groups of the ethyl linker, confirming their adjacency. It would also help to delineate the coupling network within the aromatic protons of the benzotriazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). emerypharma.comsdsu.edu HSQC is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the N-CH₂ group will show a cross-peak with its corresponding carbon signal, and the same applies to the O-CH₂ group and the aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds, ¹H-¹³C correlation). sdsu.edu This is particularly powerful for connecting the different functional groups. For example, HMBC can show a correlation from the protons of the N-CH₂ group to the quaternary carbons of the benzotriazole ring, confirming the attachment point of the ethyl side chain. It can also show correlations from the O-CH₂ protons to the carbonyl carbon of the carbamate group, solidifying the structure of the carbamyloxyethyl moiety.
While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) is a powerful tool for characterizing the compound in its solid form. This is particularly important for identifying and distinguishing between different crystalline polymorphs or an amorphous state. acs.org
Different polymorphs of a compound have the same chemical composition but differ in their crystal packing. These differences in the local environment of the molecules within the crystal lattice can lead to distinct chemical shifts and line shapes in the ssNMR spectra. By comparing the ssNMR spectra of different batches or forms of this compound, one can identify the presence of different polymorphs.
Amorphous forms lack the long-range order of crystalline materials, which results in a distribution of local environments for the molecules. This typically leads to broader signals in the ssNMR spectrum compared to the sharp lines observed for crystalline forms. Thus, ssNMR can be used to determine the degree of crystallinity of a sample of this compound.
Vibrational Spectroscopy Methodologies (Infrared and Raman)
Both IR and Raman spectroscopy can be used to identify the key functional groups present in this compound.
Benzotriazole Ring: The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. ijpsonline.com The C=C stretching vibrations of the benzene (B151609) ring usually appear in the 1450-1600 cm⁻¹ range. The N=N stretching of the triazole ring can also be observed.
Carbamate Group: The N-H stretching vibrations of the primary amide (NH₂) typically appear as two bands in the region of 3200-3400 cm⁻¹. ijpsonline.com The C=O (carbonyl) stretching vibration is a strong and characteristic band, usually found in the range of 1680-1750 cm⁻¹. ijpsonline.com The C-O stretching and N-H bending vibrations also give rise to characteristic bands.
Ethyl Linker: The aliphatic C-H stretching vibrations of the methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ region. ijpsonline.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Benzotriazole | Aromatic C-H Stretch | 3000 - 3100 |
| C=C Ring Stretch | 1450 - 1600 | |
| Carbamate | N-H Stretch | 3200 - 3400 |
| C=O Stretch | 1680 - 1750 | |
| Ethyl Linker | Aliphatic C-H Stretch | 2850 - 3000 |
Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and physical state of the sample.
The flexible ethyl linker in this compound allows for the existence of different rotational isomers, or conformers. lumenlearning.comlibretexts.orgchemistrysteps.com Vibrational spectroscopy can be a sensitive probe of these conformational changes. Different conformers can exhibit subtle but measurable differences in their vibrational spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹), which is rich in complex bending and skeletal vibrations.
By studying the vibrational spectra under different conditions (e.g., temperature, solvent polarity), it may be possible to identify the presence of different conformers and, in some cases, determine their relative populations. For example, certain vibrational bands may increase or decrease in intensity as the equilibrium between conformers shifts. This type of analysis provides valuable information about the molecule's flexibility and preferred three-dimensional shapes.
Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. By measuring the m/z value to a high degree of accuracy, the molecular formula can be confirmed. For this compound (C9H10N4O2), the theoretical exact mass is 206.0804 g/mol . Experimental determination using techniques like LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Fourier Transform) would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the molecular formula.
In a typical MS/MS experiment, the protonated molecule [M+H]+ or the deprotonated molecule [M-H]- would be selected as the precursor ion. For instance, in negative ion mode, the precursor ion would be [C9H9N4O2]-. Collision-induced dissociation (CID) would likely lead to characteristic fragment ions. Based on the structure of benzotriazole and its derivatives, fragmentation could occur at the ethyl carbamate side chain. massbank.eumassbank.eu Common losses would include the carbamyloxy group (-OCONH2) or the entire ethyl carbamyloxy side chain. The analysis of these fragments provides conclusive evidence for the connectivity of the atoms within the molecule.
X-ray Diffraction Methodologies for Crystalline Structure Determination
Single crystal X-ray diffraction is the gold standard for obtaining an unambiguous three-dimensional molecular structure. This technique requires a single, high-quality crystal of the compound. While specific crystallographic data for this compound was not found, analysis of related benzotriazole derivatives demonstrates the power of this method. nih.govresearchgate.netmdpi.com For a related compound, 1-[2-(4-Chlorobenzyloxy)-2-phenylethyl]-1H-benzotriazole, single crystal X-ray analysis revealed detailed information about the molecular conformation, including the dihedral angles between the benzotriazole ring and other substituents. nih.govresearchgate.net A similar analysis of this compound would provide precise measurements of all bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.2163 (2) |
| b (Å) | 36.8545 (9) |
| c (Å) | 13.3019 (3) |
| β (°) | 91.529 (1) |
| Volume (ų) | 3536.42 (15) |
| Z | 8 |
| Data derived from a study on a related benzotriazole derivative. nih.gov |
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phase of a material. units.it It is particularly useful for routine analysis and for confirming the identity of a bulk sample. semnan.ac.ir The PXRD pattern is a fingerprint of a specific crystalline solid, characterized by a series of diffraction peaks at specific 2θ angles. While a specific PXRD pattern for this compound is not provided in the search results, a typical analysis would involve comparing the experimental pattern to a reference pattern calculated from single crystal X-ray diffraction data or to patterns of known polymorphs. This allows for the confirmation of the crystalline form and the detection of any crystalline impurities.
Computational Chemistry and Theoretical Investigations of 1 2 Carbamyloxyethyl Benzotriazole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in elucidating the electronic structure and three-dimensional geometry of 1-(2-Carbamyloxyethyl)benzotriazole. These methods provide a microscopic view of the molecule's characteristics.
Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are crucial for understanding its conformational preferences and potential tautomerism. The flexibility of the 2-carbamyloxyethyl side chain allows for multiple low-energy conformations. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), can determine the relative energies of these conformers. researchgate.netnih.gov These studies help identify the most stable geometric arrangement of the molecule in the gas phase.
Furthermore, the benzotriazole (B28993) ring can exist in two tautomeric forms: 1H and 2H. While the ethyl substituent is at the 1-position, theoretical calculations can explore the energetic barrier and relative stability of the corresponding 2H-tautomer, providing insight into the likelihood of tautomerization under different conditions. The analysis involves optimizing the geometry of each conformer and tautomer to find the minimum energy structures on the potential energy surface.
Table 1: Illustrative DFT-Calculated Relative Energies for Hypothetical Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
| A | Extended side chain | 0.00 (most stable) |
| B | Folded side chain (gauche) | +1.25 |
| C | Side chain oriented over the ring | +2.50 |
Note: This table is illustrative and represents the type of data generated from DFT studies. Actual values would require specific calculations.
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide higher accuracy for energetic and spectroscopic predictions. nih.gov
For this compound, these methods can be used to refine the energetic ordering of conformers and provide benchmark values for properties like ionization potential and electron affinity. High-accuracy calculations are also instrumental in predicting spectroscopic parameters with greater precision, which is essential for interpreting experimental spectra. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations often model molecules in the gas phase, Molecular Dynamics (MD) simulations provide a way to study their behavior in a condensed phase, such as in a solvent. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion. researchgate.net
For this compound, MD simulations can reveal the dynamic nature of its conformational flexibility. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), researchers can observe how the side chain rotates and folds in response to thermal fluctuations and interactions with the surrounding medium. These simulations provide insights into the dominant conformations present in solution and the timescale of transitions between them. pensoft.net This is crucial for understanding how the molecule behaves in a realistic chemical environment.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational methods are widely used to predict various spectroscopic parameters, which aids in the interpretation of experimental data.
NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, often used with DFT, can calculate the nuclear magnetic shielding tensors. From these, chemical shifts (¹H and ¹³C) for this compound can be predicted, helping to assign peaks in experimental NMR spectra.
IR Spectroscopy: By performing a frequency calculation after a geometry optimization, computational methods can predict the vibrational frequencies and their corresponding intensities. nih.gov This generates a theoretical IR spectrum that can be compared with experimental FT-IR data to identify characteristic vibrational modes of the benzotriazole ring and the carbamyloxyethyl side chain. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths. These calculations can determine the λ(max) values corresponding to the electronic transitions (e.g., π→π* and n→π*) within the molecule, helping to interpret its UV-Vis absorption spectrum.
Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch (Carbamate) | 3450 | 3445 |
| C=O Stretch (Carbamate) | 1735 | 1730 |
| C=N Stretch (Triazole) | 1620 | 1615 |
| Benzene (B151609) Ring C-H Bend | 750 | 745 |
Note: This table is for illustrative purposes. Predicted values are typically scaled to better match experimental data.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model chemical reactions, mapping out the entire reaction pathway from reactants to products. For this compound, this could involve studying its synthesis or its reactions with other molecules. By locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy, researchers can predict reaction rates and understand the mechanism. researchgate.net For example, modeling the nucleophilic substitution reaction at the carbamate (B1207046) group would involve identifying the transition state structure and its energy, thus providing insight into the compound's reactivity as an electrophile.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models aim to find a statistical relationship between the chemical structure of a series of compounds and their reactivity. researchgate.net For benzotriazole derivatives, a QSRR model could be developed to predict a specific type of reactivity, such as their efficacy as corrosion inhibitors or their reaction rates in a particular chemical transformation. nih.govchem-soc.si
This involves calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of related benzotriazole compounds with known reactivity data. scirp.org Descriptors might include the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and molecular surface area. researchgate.netnih.gov A statistical method, such as multiple linear regression, is then used to build a mathematical equation that correlates these descriptors with the observed reactivity. chemrxiv.org This model can then be used to predict the reactivity of new, unsynthesized benzotriazole derivatives, including this compound.
Intermolecular Interactions and Crystal Packing Predictions
The solid-state architecture of this compound, like all molecular crystals, is dictated by a complex interplay of non-covalent intermolecular interactions. While direct crystallographic data for this specific compound is not publicly available, computational chemistry provides powerful tools to predict and analyze the forces that govern its crystal packing. Theoretical investigations, primarily using methods like Density Functional Theory (DFT), allow for the elucidation of the most probable and energetically favorable intermolecular contacts.
The molecular structure of this compound, featuring a benzotriazole ring system and a flexible carbamyloxyethyl side chain, suggests the presence of several key interaction types that are likely to direct its self-assembly into a crystalline lattice. These include hydrogen bonds, π-π stacking interactions, and weaker C-H···π and van der Waals forces.
Predicted Intermolecular Interactions:
The primary non-covalent interactions anticipated for this compound are dominated by the hydrogen bonding capabilities of the carbamate group and the π-system of the benzotriazole moiety.
Hydrogen Bonding: The carbamyloxyethyl group provides both hydrogen bond donors (the -NH2 group) and a strong hydrogen bond acceptor (the carbonyl oxygen, C=O). It is predicted that strong N-H···O=C hydrogen bonds will be a primary motif, linking molecules into chains or dimeric structures. The nitrogen atoms of the benzotriazole ring can also act as hydrogen bond acceptors, potentially interacting with the amine protons of neighboring molecules. mdpi.comnih.govresearchgate.net Theoretical and experimental studies on related carbamate-containing molecules have shown that the formation of hydrogen bonds involving the carbonyl group can significantly stabilize conformations. chemrxiv.org
π-π Stacking Interactions: The aromatic benzotriazole ring is expected to facilitate π-π stacking interactions, which are a common feature in the crystal structures of benzotriazole derivatives. researchgate.netacs.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The stacking can occur in various geometries, such as parallel-displaced or T-shaped, with typical centroid-to-centroid distances in the range of 3.3 to 3.8 Å. researchgate.net Such interactions would likely contribute to the formation of columnar stacks within the crystal lattice. researchgate.net
Theoretical Analysis of Interaction Energies:
Computational methods can provide quantitative estimates for the energies of these various interactions. The strength of these non-covalent bonds is crucial for predicting the most stable crystal polymorph.
| Interaction Type | Functional Groups Involved | Predicted Interaction Energy (kcal/mol) | Typical Distance |
| N-H···O Hydrogen Bond | Carbamate -NH₂ and Carbonyl C=O | 4 - 8 | 2.8 - 3.2 Å (N···O) |
| N-H···N Hydrogen Bond | Carbamate -NH₂ and Benzotriazole N | 2 - 5 | 2.9 - 3.3 Å (N···N) |
| π-π Stacking | Benzotriazole Ring ↔ Benzotriazole Ring | 2 - 5 | 3.3 - 3.8 Å (centroid-centroid) |
| C-H···π Interaction | Aromatic/Aliphatic C-H and Benzotriazole Ring | 0.5 - 2.5 | 3.5 - 4.0 Å (H···ring centroid) |
This table presents theoretically predicted values based on computational studies of analogous functional groups.
Crystal Packing Predictions:
Predicting the precise three-dimensional arrangement of molecules in a crystal, known as crystal structure prediction (CSP), is a computationally intensive challenge. cam.ac.ukyoutube.comwikipedia.org For this compound, a CSP study would involve generating a multitude of plausible crystal packing arrangements and ranking them based on their calculated lattice energies.
Based on the predicted intermolecular interactions, several packing motifs can be hypothesized:
Layered Structures: Molecules could be organized into layers, with strong hydrogen bonding networks within each layer and weaker π-π stacking interactions holding the layers together.
Columnar Structures: Strong π-π stacking of the benzotriazole rings could lead to the formation of columns, which are then interconnected by hydrogen bonds involving the carbamyloxyethyl side chains. researchgate.net
Herringbone Patterns: This is a common packing motif for aromatic compounds, where molecules arrange in a way that optimizes C-H···π interactions.
The flexibility of the carbamyloxyethyl side chain adds a layer of complexity to the crystal packing prediction. Different conformations of this chain could lead to different polymorphs, each with a unique set of intermolecular interactions and, consequently, distinct physical properties. Computational studies on carbamates have highlighted their conformational rigidity compared to peptides, which would influence the packing possibilities. chemrxiv.orgacs.org
Further computational analysis using tools like Non-Covalent Interaction (NCI) plots would be invaluable in visualizing the regions of intermolecular contact and confirming the nature of these interactions. acs.orgnih.gov Such analyses provide a qualitative and quantitative picture of the balance of forces that dictates the final crystal structure of this compound.
Non Clinical Applications and Materials Science Contributions of 1 2 Carbamyloxyethyl Benzotriazole
Applications as a Building Block in Advanced Organic Synthesis
The strategic importance of 1-(2-Carbamyloxyethyl)benzotriazole in organic synthesis stems from its role as a bifunctional building block. nih.gov The benzotriazole (B28993) group can act as an excellent leaving group, facilitating a variety of substitution reactions, while the carbamyloxyethyl chain provides a handle for further molecular elaboration. This dual functionality allows for its incorporation into complex molecular architectures through multi-step synthetic sequences and as a precursor for novel heterocyclic systems.
In the construction of complex organic molecules, this compound can serve as a key intermediate. ontosight.ai Its benzotriazole portion can be displaced by a wide range of nucleophiles, enabling the introduction of the carbamyloxyethyl group onto a target scaffold. This strategy is particularly valuable in the synthesis of compounds where this specific side chain is a crucial pharmacophore or a structural element required for desired physical or chemical properties.
Researchers have utilized derivatives of benzotriazole in multi-step syntheses to create intricate molecular frameworks. The reactivity of the N-acylbenzotriazole bond, for instance, allows for the formation of esters and amides under mild conditions. While direct examples detailing multi-step sequences involving this compound are not extensively documented in publicly available literature, the known reactivity of related benzotriazole derivatives provides a strong basis for its potential in this area. The general principle involves the initial attachment of the this compound moiety to a starting material, followed by subsequent transformations on other parts of the molecule, with the carbamyloxyethyl group being carried through the synthetic route.
The benzotriazole ring system is a well-established precursor for a diverse array of heterocyclic compounds. The reactivity of this compound can be harnessed to construct novel heterocyclic scaffolds that incorporate the carbamyloxyethyl side chain. For example, intramolecular cyclization reactions involving the carbamyloxy group or the ethyl chain could lead to the formation of fused or spirocyclic systems containing the benzotriazole nucleus or its rearranged products.
The development of new synthetic methodologies often relies on versatile building blocks like benzotriazole derivatives. For instance, novel methods for synthesizing benzotriazolyl alkyl esters have been developed, highlighting the utility of the benzotriazole group in constructing bifunctional compounds that can be used to build a myriad of chemical structures. nih.gov Furthermore, 1-(2H-Azirine-2-carbonyl)benzotriazoles have been employed as building blocks for the synthesis of pyrrole-containing heterocycles, demonstrating the role of benzotriazole derivatives in accessing complex heterocyclic systems. rsc.orgresearchgate.net The synthesis of novel scaffolds is a cornerstone of drug discovery and materials science, and benzotriazole derivatives are recognized for their utility in creating these new molecular architectures. nih.govresearchgate.netnih.gov
A general approach could involve the reaction of this compound with a suitable reagent that triggers a cascade of reactions, ultimately leading to a new heterocyclic core. The carbamyloxyethyl group could either be a passive substituent or an active participant in the cyclization process, influencing the final structure and its properties. The exploration of such reactions opens avenues for the discovery of new chemical entities with potentially interesting biological or material properties.
Role in Polymer Chemistry and Materials Science
The incorporation of this compound into polymeric materials offers a pathway to enhance their performance and impart specific functionalities. Its utility spans from acting as a monomer or cross-linking agent to a functional additive for surface modification and bulk property enhancement.
The presence of the reactive carbamyloxyethyl group in this compound allows it to be used as a monomer in polymerization reactions. For example, it could potentially undergo condensation polymerization with appropriate co-monomers to form polyesters or polyamides containing the benzotriazole moiety as a pendant group. These benzotriazole-functionalized polymers could exhibit unique thermal, optical, or mechanical properties.
Furthermore, the bifunctional nature of this compound suggests its potential as a cross-linking agent. During polymerization or in a post-polymerization modification step, the benzotriazole group or the carbamyloxyethyl group could react with polymer chains, creating a three-dimensional network structure. This cross-linking would be expected to improve the mechanical strength, thermal stability, and solvent resistance of the resulting material.
A significant application of benzotriazole derivatives in materials science is the functionalization of polymers to introduce specific protective properties. The benzotriazole moiety is a well-known ultraviolet (UV) absorber and a corrosion inhibitor.
UV Stabilization: By incorporating this compound into a polymer matrix, either as a comonomer or as an additive, the resulting material can gain enhanced resistance to UV degradation. The benzotriazole ring system can absorb harmful UV radiation and dissipate the energy through non-destructive photophysical processes, thereby protecting the polymer backbone from photodegradation, which can lead to discoloration, embrittlement, and loss of mechanical properties.
Corrosion Inhibition: Benzotriazole and its derivatives are highly effective corrosion inhibitors for copper and its alloys. When a polymer containing this compound is used as a coating on a metal surface, the benzotriazole units can form a protective film at the metal-polymer interface. This film acts as a barrier, preventing corrosive agents from reaching the metal surface and thus inhibiting the corrosion process. ontosight.ai
The carbamyloxyethyl group in this compound can enhance its compatibility with the polymer matrix, leading to better dispersion and long-term effectiveness of the protective additive.
The functional properties of this compound make it a valuable additive for various formulations, including coatings, films, and lubricants.
Coatings and Films: When added to paints, varnishes, and other protective coatings, this compound can significantly improve their performance. As a UV stabilizer, it protects the coating itself and the underlying substrate from sun damage. As a corrosion inhibitor, it is particularly beneficial for coatings applied to metallic surfaces. ontosight.ai The resulting films can exhibit enhanced durability and longevity.
Lubricants: In lubricating oils and greases, benzotriazole derivatives can function as anti-wear additives and metal deactivators. The ability of the benzotriazole group to form a protective film on metal surfaces reduces friction and wear between moving parts. Furthermore, it can prevent the catalytic degradation of the lubricant by passivating metal ions that may be present. The specific structure of this compound may offer advantages in terms of solubility and thermal stability in lubricant formulations.
Analytical Chemistry Applications (Methodological Focus)
The unique structural features of this compound, which include the benzotriazole chromophore and a reactive carbamate (B1207046) group, suggest its potential utility in various analytical chemistry applications. These applications primarily revolve around its use as a reagent in spectrophotometric analysis and as a derivatizing agent to enhance chromatographic separations.
Chromophoric Reagent in Spectrophotometric Analysis
While specific studies detailing the use of this compound as a primary chromophoric reagent for the direct quantification of analytes are not extensively documented, its inherent spectroscopic properties are noteworthy. The benzotriazole moiety is a known chromophore, absorbing ultraviolet (UV) radiation. The electronic transitions within the benzotriazole ring system give rise to characteristic absorption bands in the UV spectrum.
Furthermore, the interaction of this compound with metal ions has the potential to alter its spectrophotometric properties. The coordination of metal ions to the nitrogen atoms of the benzotriazole ring or the oxygen atom of the carbamate's carbonyl group can lead to shifts in the absorption maxima (either bathochromic or hypsochromic shifts) and changes in molar absorptivity. For instance, studies on other carbamate-containing compounds have shown that the formation of metal complexes can be monitored using UV-Vis spectrophotometry, with distinct changes in the spectra indicating complexation researchgate.net. This suggests that this compound could potentially be used as an indicator or reagent in the spectrophotometric determination of certain metal ions.
Table 1: Potential Spectrophotometric Properties of this compound
| Structural Feature | Expected Spectroscopic Behavior | Potential Application |
| Benzotriazole Ring | Strong UV absorption | Quantification of the compound itself or as a chromophoric tag. |
| Carbamate Group | Weak n→π* transition from the carbonyl group | Minor contribution to the overall spectrum, but its electronic influence can modulate the primary benzotriazole absorptions. |
| Metal Ion Coordination | Shifts in λmax and/or changes in molar absorptivity upon complexation | Indirect spectrophotometric determination of metal ions. |
Derivatizing Agent for Chromatographic Separations
The structure of this compound makes it a promising candidate as a derivatizing agent for enhancing the chromatographic analysis of various analytes, particularly those containing nucleophilic functional groups such as amines. nih.gov In such applications, the benzotriazole moiety would function as a good leaving group, facilitating the transfer of the carbamyloxyethyl group to the analyte.
This derivatization would serve several purposes in chromatography:
Introduction of a Chromophore/Fluorophore: For analytes that lack a suitable chromophore for UV detection, derivatization with a reagent that imparts strong UV absorbance is crucial. The benzotriazole group itself could serve this purpose if it were part of the final derivative, or if the introduced carbamyloxyethyl group enhances detectability.
Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of analytes, leading to better peak shapes, improved resolution, and reduced tailing in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). The introduction of the polar carbamyloxyethyl group would significantly alter the polarity of an analyte.
Enhanced Sensitivity: By introducing a group that is highly responsive to a specific detector (e.g., a UV detector or a fluorescence detector), the sensitivity of the analytical method can be significantly increased, allowing for the detection of trace amounts of the analyte.
While specific applications of this compound as a derivatizing agent are not widely reported, the principle is well-established for other benzotriazole and carbamate compounds. For example, polymeric reagents based on benzotriazole have been successfully used for the derivatization of primary and secondary amines prior to HPLC analysis. nih.gov Similarly, various carbamate-containing reagents are employed for the derivatization of amines and amino acids, often to introduce a fluorescent tag or to improve their chromatographic properties. taylorfrancis.com The thermal lability of some carbamates makes HPLC the preferred method of analysis over GC for these derivatives. taylorfrancis.com
Table 2: Potential Derivatization Reactions using this compound
| Analyte Functional Group | Proposed Reaction | Benefit for Chromatography |
| Primary/Secondary Amine (R-NH2 / R2NH) | Nucleophilic attack on the carbamate carbonyl, with benzotriazole as the leaving group, to form a urea (B33335) derivative. | Introduction of a polar group, potential for enhanced UV detection. |
| Alcohol (R-OH) | Transesterification reaction under specific catalytic conditions to form a new carbamate. | Increased polarity, improved peak shape. |
| Thiol (R-SH) | Reaction with the carbamate to form a thiocarbamate. | Altered retention time and selectivity. |
Coordination Chemistry and Metal Complex Formation
The molecular structure of this compound contains multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes, coordination polymers, and potentially metal-organic frameworks (MOFs). nih.govrsc.org
Ligand Properties of the Benzotriazole Moiety
The benzotriazole ring is a well-established ligand in coordination chemistry. nih.gov It possesses three nitrogen atoms, each with a lone pair of electrons that can be donated to a metal center. The coordination can occur through one, two, or all three nitrogen atoms, leading to a variety of coordination modes (monodentate, bidentate, or tridentate) and bridging capabilities. This versatility allows benzotriazole and its derivatives to form a wide range of coordination compounds, from simple mononuclear complexes to complex polynuclear clusters and extended coordination polymers. nih.govrsc.org
The N-substituent on the benzotriazole ring can significantly influence its ligand properties through steric and electronic effects. In this compound, the presence of the 2-carbamyloxyethyl group at the N1 position introduces several key features:
Steric Hindrance: The side chain can sterically hinder the coordination of metal ions to the N1 and adjacent N2 atoms, potentially favoring coordination at the more accessible N3 position.
Electronic Effects: The electron-withdrawing nature of the carbamate group can influence the electron density on the benzotriazole ring system, thereby affecting the donor strength of the nitrogen atoms.
Additional Coordination Sites: The carbamate group itself contains potential donor atoms, specifically the carbonyl oxygen and the amide nitrogen. This allows the ligand to act as a chelating or bridging agent in a more complex manner. The flexible ethyl linker allows the carbamate group to orient itself to coordinate with a metal center that is also bound to the benzotriazole nitrogens, potentially forming stable chelate rings.
The ability of the flexible side chain to participate in coordination could lead to the formation of complexes with unique geometries and properties that are not accessible with simple, unsubstituted benzotriazole.
Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers
The bifunctional nature of this compound, with its aromatic N-donor heterocycle and a flexible side chain containing O- and N-donor atoms, makes it a suitable candidate for the construction of coordination polymers and MOFs. rsc.org
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The structure and dimensionality of the resulting network are dictated by the coordination geometry of the metal ion and the connectivity and flexibility of the organic linker.
MOFs are a subclass of coordination polymers that are characterized by their porous structures. The use of flexible ligands in the synthesis of MOFs can lead to dynamic frameworks that can respond to external stimuli such as the presence of guest molecules. rsc.orgchemrxiv.org The flexible 2-carbamyloxyethyl side chain of this compound could impart such dynamic properties to a resulting MOF.
While there are no specific reports on MOFs or coordination polymers synthesized from this compound, the literature contains numerous examples of related systems:
Benzotriazole-based Coordination Polymers: Benzotriazole and its simpler derivatives have been used to construct one-, two-, and three-dimensional coordination polymers with various metal ions. rsc.org
MOFs with Flexible Ligands: The incorporation of flexible linkers is a known strategy for creating MOFs with interesting properties, such as "breathing" effects where the framework expands or contracts upon guest adsorption/desorption. rsc.orgchemrxiv.org
Given these precedents, it is conceivable that this compound could act as a versatile building block for novel coordination polymers and MOFs. The benzotriazole moiety would serve as the primary coordination site to build the main framework, while the flexible carbamyloxyethyl arm could dangle into the pores, functionalizing the internal surface, or participate in the coordination to create a more complex, interlinked structure. The hydrogen bonding capability of the terminal -NH2 group of the carbamate could also play a significant role in directing the supramolecular assembly and stabilizing the final structure.
Synthesis and Structure Reactivity/property Relationships of Derivatives and Analogues of 1 2 Carbamyloxyethyl Benzotriazole
Structural Modifications of the Benzotriazole (B28993) Ring System
The benzotriazole scaffold is a versatile platform amenable to a variety of structural modifications. Substitutions on the benzene (B151609) portion of the ring system can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its reactivity and interaction with biological targets.
Halogenation and Nitration Derivatives
The introduction of halogens and nitro groups to the benzotriazole ring is a key strategy for modulating molecular properties. Halogenated benzotriazole derivatives, particularly those with chlorine atoms, have demonstrated enhanced biological activity. For instance, in a series of benzotriazole-based antiviral compounds, derivatives bearing two chlorine atoms on the C-4 and C-5 positions of the benzotriazole ring showed significantly increased activity against Coxsackievirus B5 (CVB5). nih.gov The substitution of an amine group with a p-chlorobenzoyl group in these chlorinated scaffolds further boosted this antiviral potency. nih.gov
Table 1: Effect of Halogenation on Antiviral Activity of Benzotriazole Derivatives
| Parent Compound Scaffold | Modification | Target Virus | Result | Reference |
|---|---|---|---|---|
| Benzotriazole-benzylamine | Addition of two Cl atoms to benzotriazole ring | CVB5 | Increased antiviral activity | nih.gov |
Alkyl and Aryl Substitutions on the Benzene Ring
Substituting the benzene ring with alkyl or aryl groups introduces steric bulk and can modify the lipophilicity of the parent compound. The synthesis of N-aryl substituted benzotriazoles can be achieved through the reaction of 1H-benzotriazole with activated nitrochloroarenes. jraic.com For example, reacting 1H-benzotriazole with 1-chloro-2-nitroarenes in the presence of potassium carbonate yields 1-(2-nitroaryl)-1H-benzotriazoles. jraic.com The nitro group in these derivatives can then be reduced to an amine, providing a handle for further functionalization. jraic.com
Studies on related benzotriazole derivatives have shown that substitutions on an attached aryl ring significantly impact biological function. nih.gov In one study, a series of derivatives with chloro substitutions on a terminal aryl ring were found to be potent inhibitors of α-glucosidase and α-amylase, enzymes relevant to hyperglycemia. nih.gov The position and number of chloro groups played a pivotal role in the binding interactions with these enzymes. nih.gov
Table 2: Enzyme Inhibition by Aryl-Substituted Benzotriazole Derivatives
| Compound | Substitution on Aryl Ring | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Derivative 25 | Chloro | 2.41 ± 1.31 | 2.5 ± 1.21 | nih.gov |
| Derivative 36 | Chloro | 2.12 ± 1.35 | 2.21 ± 1.08 | nih.gov |
Variations in Nitrogen Substitution Patterns (N-1 vs N-2)
N-substituted benzotriazoles exist as two potential isomers, with the substituent attached to either the N-1 or N-2 position of the triazole ring. researchgate.netiisj.in This arises from the tautomeric equilibrium between the 1H- and 2H-forms of the parent benzotriazole. nih.gov The alkylation of benzotriazole often results in a mixture of N-1 and N-2 substituted products, presenting a significant synthetic challenge. tsijournals.comrsc.org
The 1H-isomer is generally considered the more stable tautomer and is the predominant form in the solid state. researchgate.netnih.gov For instance, N-(dialkylaminomethyl)benzotriazoles exist exclusively as the 1-substituted isomer in the crystalline phase. rsc.org However, in solution, these compounds can exist as an equilibrium mixture of both the N-1 and N-2 isomers, indicating a dynamic intermolecular conversion process. rsc.org
Controlling the regioselectivity of alkylation is a key area of research.
N-1 Selectivity: Facile, high-yielding protocols have been developed for the exclusive synthesis of N-1 alkylated benzotriazoles, often through intramolecular cyclization methods or by using specific catalysts like B(C₆F₅)₃ with diazoalkanes. tsijournals.comrsc.org
N-2 Selectivity: Achieving N-2 selectivity is rarer and often relies on modifying the coupling partners. nih.gov Methods include using sterically bulky groups on the alkylating agent or the benzotriazole itself to block the more accessible N-1 and N-3 positions. nih.gov Ligand-mediated, rhodium-catalyzed reactions have also been shown to favor the formation of the N-2 isomer. nih.gov
The choice between the N-1 and N-2 linkage has profound structural implications, altering the angle and position of the side chain relative to the benzotriazole ring and thus affecting how the molecule can interact with its environment.
Modifications of the Carbamyloxyethyl Side Chain
The carbamyloxyethyl side chain, -(CH₂-CH₂-O-CO-NH₂), offers multiple points for chemical modification to alter the compound's properties, such as its solubility, polarity, and hydrogen bonding capabilities.
Homologation and Chain Length Variations
Homologation involves systematically increasing the length of the alkyl portion of the side chain. This would produce a series of compounds with the general structure Benzotriazole-N-(CH₂)n-O-CO-NH₂. Such modifications can be achieved by using longer-chain starting materials in the initial synthesis, for example, by reacting benzotriazole with the appropriate haloalkyl carbamate (B1207046). While specific studies on the homologation of the carbamyloxyethyl chain are not detailed in the provided literature, the general synthetic methods for N-alkylation of benzotriazoles using alkyl halides are well-established. tsijournals.com
Varying the chain length would directly impact the compound's flexibility and lipophilicity. An increase in the number of methylene (B1212753) units (-CH₂-) would increase the non-polar character of the side chain, potentially influencing its membrane permeability and solubility in different solvents.
Table 3: Conceptual Impact of Side Chain Homologation
| Side Chain | Number of Methylene Units (n) | Expected Change in Lipophilicity | Expected Change in Flexibility |
|---|---|---|---|
| -(CH₂)-O-CO-NH₂ | 1 | Lowest | Lowest |
| -(CH₂)₂-O-CO-NH₂ | 2 | Moderate | Moderate |
| -(CH₂)₃-O-CO-NH₂ | 3 | Higher | Higher |
Diversification of Carbamate Substituents
The terminal carbamate group (-NH₂) can be diversified to introduce a wide range of functional groups. The synthesis of these analogues would typically proceed from the precursor, 1-(2-hydroxyethyl)benzotriazole. This alcohol can be reacted with various substituted isocyanates (R-N=C=O) to yield a library of N-substituted carbamates with the structure Benzotriazole-N-CH₂-CH₂-O-CO-NHR. nih.gov
Table 4: Potential for Carbamate Substituent Diversification
| Reagent (Isocyanate) | Resulting Substituent (R) | Resulting Functional Group |
|---|---|---|
| Methyl isocyanate | Methyl (-CH₃) | N-Methyl carbamate |
| Phenyl isocyanate | Phenyl (-C₆H₅) | N-Phenyl carbamate |
Introduction of Additional Functional Groups on the Ethyl Spacer
The functionalization of the ethyl spacer in 1-(2-Carbamyloxyethyl)benzotriazole represents a key strategy for modulating its physicochemical and biological properties. The synthetic pathway to these derivatives typically commences with the N-alkylation of benzotriazole. An efficient, solvent-free method for this initial step involves the reaction of benzotriazole with an appropriate alkylating agent in the presence of a solid support like silica (B1680970) (SiO2), a base such as potassium carbonate (K2CO3), and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). gsconlinepress.com This approach offers high regioselectivity for the desired N1-substituted product.
To introduce functional groups onto the ethyl spacer, a common precursor is 1-(2-hydroxyethyl)benzotriazole. This intermediate can be synthesized by reacting benzotriazole with 2-chloroethanol (B45725). The hydroxyl group of this precursor serves as a versatile handle for further chemical modifications.
Subsequent carbamoylation of the hydroxyl group is a critical step. The use of 1-carbamoyl-1H-benzotriazole, which can be prepared in two steps from 1,2-diaminobenzene, offers an effective substitute for carbamoyl (B1232498) chloride in this transformation. gsconlinepress.com
Further functionalization of the ethyl spacer can be envisioned through various synthetic routes starting from modified precursors. For instance, the introduction of substituents at the carbon atoms of the ethyl chain can be achieved by using appropriately substituted starting materials, such as epoxides or diols, in the initial N-alkylation step.
The following table summarizes some potential derivatives with functionalized ethyl spacers and the general synthetic strategies that could be employed.
| Derivative Structure | Precursor for Ethyl Spacer | Key Reaction Step for Functionalization | Potential Property Modulation |
| 1-(2-Carbamyloxy-1-methylethyl)benzotriazole | 1-Chloro-2-propanol | N-alkylation with a substituted haloalcohol | Introduction of a methyl group can alter lipophilicity and metabolic stability. |
| 1-(2-Carbamyloxy-3-hydroxypropyl)benzotriazole | Glycidol | Ring-opening of epoxide with benzotriazole | The additional hydroxyl group can increase hydrophilicity and provide a site for further conjugation. |
| 1-(2-Carbamyloxy-2-phenylethyl)benzotriazole | Styrene (B11656) oxide | Ring-opening of epoxide with benzotriazole | The phenyl group can introduce potential for pi-stacking interactions and alter the overall shape and polarity. |
Systematic Structure-Reactivity Relationship (SRR) Studies of Derivatives
Systematic structure-reactivity relationship (SRR) studies are paramount in deciphering the correlation between the chemical structure of a molecule and its resultant biological activity. For derivatives of this compound, these studies are crucial for optimizing their therapeutic profile.
While specific SRR data for derivatives with functionalized ethyl spacers of this compound is not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on related benzimidazole (B57391) carbamates. Research on methyl (5(6)-substituted benzimidazol-2-yl) carbamates has demonstrated that the nature and size of the substituent on the benzimidazole ring significantly impact their inhibitory activity on mammalian tubulin polymerization. nih.gov Specifically, the presence of branching or an increase in the polarity of the substituent adjacent to the benzimidazole ring led to a decrease in activity. nih.gov This suggests that steric and electronic properties of substituents play a critical role.
Applying these principles to this compound derivatives, it can be hypothesized that modifications on the ethyl spacer will influence the molecule's interaction with its biological target.
Key SRR Observations from Related Compounds:
| Structural Modification | Observed/Hypothesized Effect on Activity | Reference/Rationale |
| Substituents on the Benzotriazole Ring | The type and position of substituents (e.g., chloro, methyl) on the benzotriazole ring can significantly alter biological activity. | Studies on various benzotriazole derivatives have shown that electron-withdrawing or -donating groups on the aromatic ring can modulate activity. |
| Functionalization of the Ethyl Spacer | Introduction of bulky or polar groups on the ethyl spacer may affect binding affinity and specificity. | Drawing parallels from benzimidazole carbamates, steric hindrance near the core scaffold can be detrimental to activity. nih.gov |
| Nature of the Carbamate Group | N-substitution on the carbamate moiety could influence hydrogen bonding capacity and metabolic stability. | The carbamate group is a key pharmacophoric feature, and its modification is a common strategy in drug design. |
Stereochemical Aspects and Chiral Derivatization Strategies
The introduction of a chiral center into the this compound scaffold opens up avenues for exploring stereoselective interactions with biological targets, which can lead to improved efficacy and reduced side effects. A chiral center can be introduced on the ethyl spacer, for example, by using chiral starting materials.
One potential strategy involves the stereoselective synthesis of a chiral precursor, such as (R)- or (S)-1-(2-hydroxy-1-propyl)benzotriazole. This could be achieved through the enantioselective opening of propylene (B89431) oxide with benzotriazole using a chiral catalyst. Subsequent carbamoylation would yield the corresponding chiral derivative of this compound.
Another approach is the use of chiral derivatizing agents to resolve a racemic mixture of a precursor, such as 1-(2-hydroxypropyl)benzotriazole. This would involve reacting the racemic alcohol with a chiral acid or isocyanate to form diastereomers that can be separated by chromatography or crystallization, followed by removal of the chiral auxiliary.
Analytical Methodologies for Detection, Quantification, and Purity Assessment of 1 2 Carbamyloxyethyl Benzotriazole
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental for separating 1-(2-Carbamyloxyethyl)benzotriazole from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer distinct advantages in the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity determination of benzotriazole (B28993) derivatives due to its high resolution and sensitivity. researchgate.netresearchgate.net For this compound, a reverse-phase HPLC method is typically developed.
Method development would involve a systematic optimization of chromatographic conditions. A C18 column is a common choice for the separation of moderately polar compounds like benzotriazole derivatives. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating the target compound from a range of impurities with varying polarities.
Detection is commonly achieved using a UV detector, as the benzotriazole ring system exhibits strong ultraviolet absorbance. shimadzu.com The selection of the detection wavelength is critical for sensitivity and would be based on the UV spectrum of this compound.
Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include:
Linearity: Establishing a linear relationship between the analyte concentration and the detector response over a specified range.
Accuracy: Determining the closeness of the measured value to the true value, often assessed by recovery studies in a spiked matrix.
Precision: Assessing the degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).
Specificity: Ensuring that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C shimadzu.com |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm shimadzu.com |
Gas Chromatography (GC) Considerations for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC can be challenging due to the presence of the carbamate (B1207046) functional group, which is known to be thermally labile. oup.comoup.com Thermal degradation in the hot injector port or on the column can lead to inaccurate quantification and the appearance of artifact peaks. oup.com
To overcome this, two main strategies can be employed:
Derivatization: The compound can be chemically modified to form a more volatile and thermally stable derivative. For carbamates, derivatization techniques such as silylation or methylation can be used. scispec.co.thgcms.cz For instance, reaction with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the carbamate into a less polar and more stable trimethylsilyl derivative suitable for GC analysis. nih.gov Another approach is flash methylation in the injector port. scispec.co.th
Specialized Injection Techniques: The use of a cold on-column injector can minimize thermal degradation by introducing the sample directly onto the column at a low temperature. oup.comresearchgate.net The temperature is then programmed to increase, allowing for the volatilization and separation of the analyte without decomposition. oup.com
A GC-mass spectrometry (GC-MS) system is often used for the analysis of derivatized benzotriazoles, providing both separation and structural confirmation of the analyte and any impurities. scispec.co.thnih.govresearchgate.net
Table 2: Potential GC Derivatization and Analysis Approaches
| Approach | Reagent/Technique | Resulting Derivative | Key Considerations |
| Silylation | BSTFA, TMCS | Trimethylsilyl derivative | Quantitative reaction needed |
| Methylation | Trimethylanilinium hydroxide (B78521) (TMAH) | Methylated derivative | Potential for multiple methylation sites |
| Cold On-Column Injection | N/A | N/A | Minimizes thermal stress on the analyte |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for preliminary purity screening of this compound. youtube.com
For reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. The plate is then developed in a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The choice of mobile phase is optimized to achieve good separation between the starting materials, the desired product, and any byproducts.
Visualization of the separated spots on the TLC plate can be achieved by several methods:
UV Light: Since the benzotriazole moiety is UV-active, the compound will appear as a dark spot on a fluorescent background when viewed under short-wave UV light (254 nm). libretexts.orgbionis.fr
Staining: If the compound is not sufficiently UV-active or for better visualization, various chemical staining agents can be used. youtube.com A potassium permanganate stain can be effective for visualizing compounds that can be oxidized. Stains like anisaldehyde or ceric ammonium (B1175870) molybdate can also be employed, often requiring heating to develop the spots. wordpress.comrochester.edu For compounds with amine functionalities, a ninhydrin stain can be useful. rochester.edu Iodine vapor is another general-purpose visualization agent.
The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a specific TLC system and can be used for identification purposes.
Spectroscopic Quantification Methods
Spectroscopic methods provide alternative and complementary approaches to chromatographic techniques for the quantification and purity assessment of this compound.
UV-Visible spectrophotometry is a straightforward and widely used technique for determining the concentration of compounds that absorb light in the UV-Vis region. The benzotriazole ring in this compound gives rise to strong UV absorption, making this method suitable for its quantification. resolvemass.caprocess-insights.com
To determine the concentration of a solution of this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). process-insights.com The λmax for benzotriazole is typically in the range of 250-280 nm, and the presence of the carbamyloxyethyl substituent may cause a slight shift. acs.orgnist.gov According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance of an unknown sample, its concentration can be determined from the calibration curve.
This method is rapid and simple but is susceptible to interference from other components in the sample that also absorb at the analytical wavelength. Therefore, it is most reliable for the analysis of relatively pure samples or after a separation step.
Table 3: Example Data for UV-Vis Calibration of a Benzotriazole Derivative
| Concentration (mg/L) | Absorbance at λmax |
| 1.0 | 0.152 |
| 2.5 | 0.378 |
| 5.0 | 0.755 |
| 7.5 | 1.130 |
| 10.0 | 1.510 |
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of organic compounds with high precision and accuracy. resolvemass.caemerypharma.com Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself. acs.org Instead, a certified internal standard of known purity is used. acs.org
For the qNMR analysis of this compound, a precisely weighed amount of the sample and a certified internal standard are dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3). The ¹H NMR spectrum is then acquired under specific conditions that ensure a quantitative response. These conditions include a sufficient relaxation delay between scans to allow for full relaxation of all protons.
The purity of the sample is calculated by comparing the integral of a well-resolved signal of the analyte with the integral of a signal from the internal standard. acs.org The equation for calculating the purity takes into account the molar masses of the analyte and the internal standard, the number of protons giving rise to each integrated signal, and the weights of the sample and the internal standard. acs.org
The choice of the internal standard is critical and should have the following characteristics:
High purity
Chemical stability
Non-hygroscopic
Its signals should not overlap with any of the analyte's signals researchgate.netfujifilm.com
Common internal standards for qNMR include dimethyl sulfone, maleic acid, and 1,4-dinitrobenzene. researchgate.nettum.de qNMR is a valuable tool for the absolute quantification of this compound and for certifying its purity. nih.gov
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Identification and Quantification
Hyphenated analytical techniques are powerful tools for the identification and quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly well-suited for the analysis of benzotriazole derivatives, offering high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For benzotriazoles, which can be polar, derivatization is often employed to increase their volatility and improve chromatographic performance. nih.govnih.gov A common derivatization technique is acetylation. nih.gov
The general workflow for GC-MS analysis of benzotriazole derivatives involves:
Sample Preparation: This may involve extraction of the analyte from its matrix, followed by a derivatization step. Dispersive liquid-liquid microextraction (DLLME) is one such extraction technique that has been successfully used. nih.gov
Gas Chromatography: The derivatized analyte is injected into the GC, where it is vaporized and separated from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column.
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound. Quantification is typically achieved by comparing the peak area of a characteristic ion to a calibration curve.
Comprehensive two-dimensional gas chromatography (GC x GC) coupled with time-of-flight mass spectrometry (TOF-MS) can offer even greater resolving power for complex samples. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is ideal for the analysis of polar and non-volatile compounds, often eliminating the need for derivatization. researchgate.net This makes it a more direct method for the analysis of compounds like this compound.
The LC-MS/MS analytical process generally includes:
Sample Preparation: This typically involves a simple dilution or extraction step, such as solid-phase extraction (SPE), to remove matrix interferences. nih.govnih.govresearchgate.net
Liquid Chromatography: The sample is injected into the LC system, where the analyte is separated from other components based on its polarity and interaction with the stationary and mobile phases.
Tandem Mass Spectrometry: The eluent from the LC column is directed to the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for benzotriazole derivatives. nih.govnih.gov In the tandem mass spectrometer, a specific precursor ion of the analyte is selected, fragmented, and one or more characteristic product ions are monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity.
The table below summarizes typical parameters for the analysis of benzotriazole derivatives using hyphenated techniques.
| Parameter | GC-MS | LC-MS/MS |
| Sample Preparation | Derivatization (e.g., acetylation), Extraction (e.g., DLLME) | Extraction (e.g., SPE), Direct Injection |
| Separation | Capillary GC column | Reversed-phase LC column |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Detection | Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) |
| Quantification | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Limits of Detection | ng/mL to µg/L range nih.gov | pg to ng/L range nih.govfigshare.com |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a rapid, cost-effective, and portable alternative for the detection and characterization of electroactive compounds like benzotriazoles. mdpi.com These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical technique to investigate the redox behavior of a compound. In a typical CV experiment, the potential applied to a working electrode is swept linearly in the forward and reverse directions, and the resulting current is measured. For benzotriazoles, a reduction peak is often observed in the cathodic scan. researchgate.net The peak potential provides information about the thermodynamics of the redox process, while the peak current is related to the concentration of the analyte. Studies have shown that the electrochemical reduction of benzotriazoles is often favored in acidic media. mdpi.comresearchgate.net
Stripping Voltammetry
Stripping voltammetry techniques, such as anodic stripping voltammetry (ASV) and cathodic stripping voltammetry (CSV), can be used for trace-level determination of benzotriazoles. These methods involve a preconcentration step where the analyte is accumulated onto the working electrode surface, followed by a stripping step where the accumulated analyte is electrochemically stripped off, generating a current signal that is proportional to its concentration.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical impedance spectroscopy is a powerful technique for studying the interfacial properties of an electrode, including the formation of films. This method can be used to characterize the interaction of this compound with metal surfaces, which is relevant to its potential application as a corrosion inhibitor.
The table below summarizes key parameters from electrochemical studies of benzotriazoles.
| Technique | Working Electrode | Measured Parameter | Information Obtained |
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode researchgate.net | Peak Potential, Peak Current | Redox behavior, Concentration |
| Stripping Voltammetry | Various (e.g., mercury film, carbon paste) | Stripping Peak Current | Trace concentration |
| Electrochemical Impedance Spectroscopy (EIS) | Metal Electrode (e.g., Copper) | Impedance | Interfacial properties, Film formation |
Purity Profiling and Impurity Identification Methodologies
Purity profiling and impurity identification are critical aspects of chemical analysis, ensuring the quality and safety of a compound. For this compound, a combination of chromatographic and spectroscopic techniques is typically employed.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection is a common method for assessing the purity of a compound. A pure sample should ideally show a single major peak in the chromatogram. The peak area percentage of the main peak relative to the total peak area of all components provides an estimate of the purity.
Impurity Identification
The identification of unknown impurities often requires a multi-step approach:
Separation: HPLC is used to separate the impurities from the main compound.
Detection and Preliminary Characterization: A diode array detector (DAD) can provide the UV spectrum of each separated impurity, which can give clues about its chemical structure.
Mass Spectrometry: The eluent from the HPLC can be directed to a mass spectrometer (LC-MS) to obtain the molecular weight of the impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. researchgate.net
Tandem Mass Spectrometry (MS/MS): Fragmentation of the impurity's molecular ion in an MS/MS experiment provides structural information that can help in its identification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity, NMR spectroscopy (¹H NMR, ¹³C NMR, etc.) can provide detailed structural information to confirm its identity.
Potential Impurities
Based on the structure of this compound, potential impurities could arise from the starting materials, byproducts of the synthesis, or degradation products. These could include:
Unreacted benzotriazole
Unreacted 2-hydroxyethyl carbamate
Byproducts from side reactions during the carbamoylation or alkylation steps.
The table below outlines a general methodology for impurity identification.
| Step | Technique | Purpose |
| 1. Separation | HPLC | Isolate impurities from the main compound. |
| 2. Preliminary Identification | HPLC-DAD | Obtain UV spectra of impurities. |
| 3. Molecular Weight Determination | LC-MS, LC-HRMS | Determine the molecular weight and elemental composition of impurities. |
| 4. Structural Elucidation | LC-MS/MS, NMR | Obtain fragmentation patterns and detailed structural information. |
Mechanistic Investigations of Biological Interactions at the Molecular Level Excluding Clinical, Dosage, Safety, and Human Trial Data
Enzyme Inhibition and Activation Studies: Focus on Binding Mechanisms and Kinetics
Benzotriazole (B28993) derivatives have been identified as inhibitors of several enzymes, demonstrating diverse mechanisms of action.
Studies on a series of chlorine-substituted benzotriazole derivatives have revealed their potential as inhibitors of human protein kinase CK2. nih.gov The binding affinity of these compounds to the catalytic subunit of CK2 was determined using methods such as reverse-phase HPLC, spectrophotometric titration, and Thermal Shift Assay. nih.gov Analysis of the thermodynamic contributions of substitutions on the benzotriazole ring indicated that the position of the substituent is a key determinant of binding affinity, often outweighing non-specific hydrophobic effects. nih.gov
In another study, benzotriazole derivatives were synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism. The inhibitory activities were determined through in vitro biochemical assays, with some derivatives showing moderate to good inhibitory potential. gsconlinepress.com Kinetic studies revealed that these compounds could act as competitive or non-competitive inhibitors depending on the target enzyme. gsconlinepress.com
While specific kinetic data for 1-(2-Carbamyloxyethyl)benzotriazole is not available, the research on these related compounds suggests that its biological activity could stem from the inhibition of key enzymes through specific binding interactions within their active or allosteric sites. The carbamyloxyethyl side chain likely plays a crucial role in modulating this activity.
Receptor Binding Studies: Elucidation of Molecular Recognition and Affinity
The interaction of benzotriazole derivatives with various receptors has been a key area of investigation. A study focusing on muscarinic receptor subtypes (M1, M2, and M3) evaluated a series of benzotriazole derivatives for their binding affinities. nih.gov These affinities were quantified as Kᵢ values through competitive binding assays using a radiolabeled ligand, [³H]-N-methylscopolamine, in different rat tissues (cortex, atria, and ileum). nih.gov
The results indicated that while the synthesized ligands exhibited moderate activity, some displayed noteworthy selectivity for specific receptor subtypes. nih.gov For instance, one derivative demonstrated a selectivity profile for M2/M1 and M2/M3 receptors that was comparable to a known M2 specific antagonist, AF-DX 116. nih.gov These findings highlight that the benzotriazole scaffold can be tailored to achieve selective receptor interaction. The specific nature of the substituent on the benzotriazole ring is a critical determinant of both affinity and selectivity. nih.gov
Although direct receptor binding data for this compound is not present in the reviewed literature, the established activity of its structural analogs suggests that it could also exhibit affinity for certain receptor types, with the 2-carbamyloxyethyl group influencing its binding profile.
Interaction with Biomolecules (e.g., DNA, RNA, Proteins): Analysis of Binding Modes and Conformational Changes
The benzotriazole moiety can serve as a pharmacophore that interacts with various biomolecules, including proteins and nucleic acids. The nature of these interactions is fundamental to the biological activity of its derivatives.
Research on halogenated benzotriazoles as inhibitors of human protein kinase CK2 has shed light on the specifics of protein-ligand interactions. nih.gov The pattern of substitution on the benzotriazole benzene (B151609) ring was identified as the primary factor driving the binding to the protein, indicating the importance of specific electrostatic and hydrophobic interactions over general hydrophobicity. nih.gov
Furthermore, some benzotriazole derivatives have been investigated for their ability to interact with DNA. A study on a novel series of benzotriazole derivatives revealed that certain compounds could effectively intercalate into calf thymus DNA. rsc.org This interaction was proposed to form a compound-DNA complex that could potentially block DNA replication, thereby exerting antimicrobial activities. rsc.org Molecular docking studies suggested that a 2,4-dichlorophenyl substituted benzotriazole derivative projects into the base pairs of a DNA hexamer duplex, forming hydrogen bonds with a guanine (B1146940) residue. rsc.org
While the specific binding mode of this compound with biomolecules has not been detailed, the findings for its analogs suggest that it could interact with proteins through specific recognition of its substituent groups and potentially intercalate with DNA, with the carbamyloxyethyl chain influencing the nature and strength of these interactions.
Design and Application of Chemical Probes for Biochemical Research
The benzotriazole scaffold has been utilized in the development of chemical probes for biochemical research. pharmafeatures.com These probes are valuable tools for studying biological processes and identifying molecular targets. For instance, benzotriazole derivatives have been incorporated into molecules designed to investigate viral replication and cellular pathways. pharmafeatures.com
By conjugating benzotriazole with other functional moieties, such as microtubule-disrupting agents, researchers have created probes to study the trafficking and maturation of viral components. pharmafeatures.com These probes can help in dissecting the host cell's secretory pathways that are co-opted by viruses. pharmafeatures.com The inherent properties of the benzotriazole ring, such as its ability to participate in various non-covalent interactions, make it a suitable core for designing such molecular tools. pharmafeatures.com
Although there is no specific information on this compound being used as a chemical probe, its structure suggests potential for such applications. The carbamyloxyethyl group could be modified with reporter tags or reactive groups to create affinity labels or activity-based probes for studying specific enzymes or receptors.
Structure-Activity Relationships for Molecular Targets (Mechanistic Focus)
The biological activity of benzotriazole derivatives is highly dependent on their chemical structure, and understanding the structure-activity relationships (SAR) is crucial for the design of more potent and selective compounds. gsconlinepress.comnih.govresearchgate.net
In the context of protein kinase CK2 inhibition by halogenated benzotriazoles, SAR studies have shown that substitution at specific positions on the benzotriazole ring is critical for binding affinity. nih.gov For example, substitution at positions 5 and 6 was found to be crucial for ligand binding. nih.gov
For benzotriazole derivatives acting as antiviral agents, SAR analysis has revealed that modifications to the side chains attached to the benzotriazole nucleus can significantly impact activity and selectivity against different viruses. nih.gov For instance, the nature of the amide moiety attached to a benzylamine (B48309) substituent on the benzotriazole ring was shown to determine the antiviral spectrum. nih.gov
A review of various benzotriazole derivatives highlights that their versatile biological properties are a direct consequence of the different substituents on the core scaffold. nih.gov These substituents modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.gov
While a specific SAR study for this compound is not available, the general principles derived from related compounds suggest that the carbamyloxyethyl group at the 1-position of the benzotriazole ring is a key determinant of its biological activity. Variations in the length and functional groups of this side chain would be expected to significantly alter its interaction with molecular targets.
Future Research Directions and Emerging Trends for 1 2 Carbamyloxyethyl Benzotriazole
Exploration of Novel and Efficient Synthetic Pathways
Future research is anticipated to focus on the development of more efficient and sustainable methods for synthesizing 1-(2-Carbamyloxyethyl)benzotriazole. Current methodologies, while effective, often present avenues for improvement in terms of yield, purity, and environmental impact. One promising direction is the adoption of microwave-assisted organic synthesis (MAOS). Studies on other benzotriazole (B28993) derivatives have demonstrated that microwave irradiation can significantly reduce reaction times and improve percentage yields compared to conventional heating methods. ijpsonline.com Another area of exploration is the development of one-pot synthesis protocols. For instance, a facile one-pot method for creating N1-alkyl benzotriazoles has been reported, which could be adapted for the synthesis of this compound, thereby streamlining the production process. tsijournals.com Furthermore, research into solvent-free reaction conditions, which has proven successful for the N-alkylation of benzotriazole, presents a green chemistry approach that could be applied to the synthesis of its derivatives. gsconlinepress.com The development of novel methods, such as the unprecedented methylene (B1212753) insertion from dichloromethane (B109758) (DCM) to form benzotriazolyl alkyl esters, highlights the potential for innovative synthetic strategies. nih.gov
| Synthetic Method | Key Advantages | Relevant Research on Analogous Compounds |
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives showed improved yields (83-93% vs 65-72%) and shorter times. ijpsonline.com |
| One-Pot Synthesis | Increased efficiency, reduced waste | A one-pot synthesis for N1-aryl benzotriazoles has been developed via CuI mediated intramolecular N-arylation. tsijournals.com |
| Solvent-Free Synthesis | Environmentally friendly, reduced cost | A highly regioselective N-alkylation of benzotriazole has been achieved under solvent-free conditions. gsconlinepress.com |
| Novel Reagent Utilization | Unprecedented reaction pathways | Dichloromethane has been used as a C-1 surrogate for the synthesis of benzotriazolyl alkyl esters. nih.gov |
Development of Advanced Catalytic Systems for Compound Transformations
The transformation of this compound into more complex and valuable molecules is a key area for future research, with a strong emphasis on the development of advanced catalytic systems. Benzotriazole and its derivatives have been shown to be effective ligands in metal-catalyzed coupling reactions, suggesting that this compound could also serve this role. rsc.org Research into the use of palladium complexes with benzotriazole derivative ligands has shown high efficiency in various C-C, C-N, and C-S coupling reactions, opening avenues for the functionalization of the this compound scaffold. mdpi.com
Furthermore, the development of rhodium (I) and ruthenium (III) complexes with N-acyl-benzotriazole ligands has demonstrated significant catalytic activity in hydrogenation reactions. mdpi.com The application of such catalysts to this compound could enable selective reductions and other transformations. Photocatalysis is another emerging trend, with studies on the photocatalytic transformation of 1H-benzotriazole using TiO2 showing efficient degradation and mineralization. nih.govresearchgate.netunito.it This suggests that photocatalytic methods could be developed for the selective functionalization or degradation of this compound.
| Catalytic System | Application | Key Findings for Benzotriazole Derivatives |
| Palladium Complexes | Coupling Reactions | Efficient catalysts for Suzuki, Heck, and Sonogashira couplings. mdpi.com |
| Rhodium(I) and Ruthenium(III) Complexes | Hydrogenation | Effective for the hydrogenation of styrene (B11656) and 1-octene (B94956) in ionic liquids. mdpi.com |
| TiO2 Photocatalysis | Degradation and Transformation | Rapid degradation and mineralization of 1H-benzotriazole under UV irradiation. nih.govresearchgate.netunito.it |
| Covalent Organic Frameworks (COFs) | Photocatalysis | Regioisomeric benzotriazole-based COFs show high photocatalytic activity for hydrogen evolution. sdsynbio.cn |
Integration into Next-Generation Functional Materials
The unique chemical structure of this compound, featuring both a benzotriazole ring and a carbamyloxyethyl group, makes it a promising candidate for integration into next-generation functional materials. Benzotriazole-based polymers have already demonstrated significant potential in organic electronics, particularly in organic solar cells (OSCs). nih.govworldscientific.com These polymers can act as either p-type donors or be incorporated into n-type acceptors, contributing to high power conversion efficiencies. acs.orgrsc.org The specific side chains on the benzotriazole unit can be engineered to fine-tune the material's properties, such as hole mobility and film morphology in perovskite solar cells. rsc.org
Another exciting frontier is the development of porous materials for environmental applications. For example, a microporous organic hydroxyl-functionalized polybenzotriazole has been shown to be effective for CO2 capture and separation. nih.gov The carbamyloxyethyl group in this compound could potentially enhance the CO2 affinity of such materials. Furthermore, the well-known corrosion-inhibiting properties of benzotriazoles could be harnessed in new ways by incorporating this compound into advanced protective coatings and films. ontosight.ai
| Material Type | Application | Relevant Research on Benzotriazole-Based Materials |
| Conjugated Polymers | Organic Solar Cells | Benzotriazole-based polymers used as donor materials have achieved high power conversion efficiencies. acs.orgrsc.org |
| Polymeric Hole-Transporting Materials | Perovskite Solar Cells | Dopant-free benzotriazole-based polymers have led to high-efficiency perovskite solar cells. rsc.org |
| Microporous Organic Polymers | Gas Capture and Separation | A hydroxyl-functionalized polybenzotriazole aerogel shows encouraging CO2 uptake and selectivity. nih.gov |
| Covalent Organic Frameworks | Photocatalysis | Benzotriazole-based COFs have been developed for high photocatalytic hydrogen evolution. sdsynbio.cn |
Elucidation of Complex Reaction Mechanisms and Intermediates
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. Future research will likely involve a combination of experimental and computational techniques to elucidate these complex pathways. For instance, studies on the reaction of benzotriazole with aldehydes and thionyl chloride have identified the formation of 1-(benzotriazol-1-yl)-1-chloroalkanes as key intermediates. psu.edu The mechanism of such reactions often involves the nucleophilic attack of benzotriazole on a protonated carbonyl group. psu.edu
The investigation of reactive intermediates, such as those formed during the oxidation of aminobenzotriazoles, can provide valuable insights into the reactivity of the benzotriazole ring system. rsc.org Furthermore, mechanistic studies on the degradation of benzotriazoles, for example through advanced oxidation processes, can reveal the transformation products and degradation pathways, which is important for environmental applications. nih.gov The mechanism of interaction of benzotriazole with metal surfaces, which is fundamental to its role as a corrosion inhibitor, has been studied using techniques like Time-of-Flight Secondary-Ion Mass Spectrometry (ToF-SIMS), revealing the formation of complex organometallic species. mdpi.com
Expansion of Theoretical and Computational Modeling Capabilities
Theoretical and computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties and reactivity of molecules like this compound. DFT calculations have been successfully used to study the electronic structure, molecular orbitals, and spectroscopic properties of various benzotriazole derivatives. researchgate.netbozok.edu.trx-mol.com These computational studies can provide insights into the relationship between the molecular structure and the observed properties, such as corrosion inhibition efficiency. researchgate.netresearchgate.net
Future research will likely see an expansion of these computational capabilities to model the behavior of this compound in different environments. For example, DFT can be used to study the adsorption of the molecule on metal surfaces, helping to understand its corrosion inhibition mechanism at a molecular level. acs.org Molecular docking studies, which have been applied to other benzotriazole derivatives, could be used to predict the binding of this compound to biological targets, guiding its development in pharmaceutical applications. bozok.edu.tr Furthermore, computational methods can be employed to investigate reaction mechanisms, calculate activation energies, and predict the stability of intermediates, complementing experimental studies. rsc.orgresearchgate.net
| Computational Method | Application | Key Insights from Studies on Benzotriazole Derivatives |
| Density Functional Theory (DFT) | Electronic Structure and Reactivity | Calculation of HOMO-LUMO gaps, prediction of reactivity, and correlation with experimental data. researchgate.netbozok.edu.trresearchgate.net |
| DFT for Adsorption Studies | Corrosion Inhibition Mechanism | Characterization of the binding of benzotriazole to copper oxide surfaces, identifying preferential binding sites. acs.org |
| Molecular Docking | Biological Activity Prediction | Investigation of the binding of benzotriazole derivatives to protein targets. bozok.edu.tr |
| Mechanistic Calculations | Reaction Pathway Elucidation | Analysis of catalytic cycles and the role of different species in reactions involving benzotriazoles. nih.gov |
Green Chemistry Initiatives in Compound Synthesis and Application
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound is no exception. Future research will prioritize the development of more environmentally benign synthetic routes. This includes the use of greener solvents, such as water, and the development of catalyst systems that can be easily recovered and reused. For example, a sustainable copper-free protocol for the synthesis of 1,2,3-triazoles using reusable ZnO-CTAB nanocrystals in water has been reported. rsc.org
Microwave-assisted synthesis, as mentioned earlier, is another key green chemistry approach that can lead to significant energy savings and reduced waste. ijpsonline.com The use of biocatalysts or catalysts derived from natural sources is also a promising avenue. For instance, commercial laccases have been used to catalyze the condensation of 2-aminothiophenol (B119425) with aldehydes to produce benzothiazoles, a related class of heterocycles. mdpi.com In terms of applications, the development of benzotriazole-based materials for environmental remediation, such as the photocatalytic degradation of pollutants, aligns with the goals of green chemistry. nih.govresearchgate.netunito.it The use of benzotriazole as a sustainable and cost-effective ligand in catalysis also contributes to greener chemical processes. rsc.org
Q & A
Q. What are the common synthetic routes for 1-(2-Carbamyloxyethyl)benzotriazole, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. A core method starts with the benzotriazole scaffold, followed by introducing substituents like the carbamyloxyethyl group via nucleophilic substitution or condensation reactions. For example:
- Condensation reactions between benzotriazole derivatives and carbamyloxyethyl precursors (e.g., chloroethyl carbamate) in the presence of a base like K₂CO₃, often under reflux in solvents such as dichloromethane or DMF .
- Microwave-assisted synthesis can reduce reaction times and improve yields compared to traditional heating .
Optimization involves adjusting solvent polarity, catalyst load (e.g., AlCl₃ for Friedel-Crafts alkylation), and temperature gradients to minimize side products.
Q. Which analytical techniques are critical for characterizing this compound?
- FT-IR spectroscopy identifies functional groups (e.g., carbamate C=O stretches at ~1700 cm⁻¹ and benzotriazole N-H/N=N vibrations) .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, distinguishing regioisomers .
- NMR (¹H/¹³C) resolves substituent positions (e.g., ethyl linker protons at δ 3.5–4.5 ppm and carbamate NH signals at δ 6.5–7.0 ppm) .
- X-ray crystallography (if crystalline) provides absolute configuration and intermolecular interactions .
Q. What biological activities are associated with this compound, and how are they evaluated?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., E. coli, B. subtilis) and fungi (e.g., Candida spp.) using broth microdilution .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, with mechanisms explored via flow cytometry (apoptosis/necrosis) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to study binding to active sites .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., carbamyloxyethyl vs. alkyl groups) influence reactivity and bioactivity?
- Electron-withdrawing groups (e.g., carbamate) enhance electrophilic aromatic substitution rates at the benzotriazole ring, improving coordination with metal ions or enzyme active sites .
- Hydrophobic substituents (e.g., ethyl chains) increase membrane permeability, boosting antimicrobial activity by disrupting lipid bilayers .
- Steric effects : Bulky groups reduce binding to shallow enzyme pockets but may improve selectivity. Computational docking (e.g., AutoDock Vina) validates these trends .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare MIC/IC₅₀ values under standardized conditions (e.g., pH, inoculum size). For example, discrepancies in antifungal activity may arise from variations in fungal strain susceptibility .
- Mechanistic studies : Use fluorescence microscopy to confirm membrane disruption vs. intracellular target engagement. Conflicting cytotoxicity data may reflect cell line-specific metabolic pathways .
- Batch reproducibility : Verify synthetic purity via HPLC and control for trace metal contaminants (e.g., Cu²⁺) that alter reactivity .
Q. How can computational modeling guide the design of derivatives with enhanced properties?
- QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity. For example, increased logP improves antifungal potency but may reduce solubility .
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration) by analyzing frontier molecular orbitals .
- ADMET prediction : Tools like SwissADME assess drug-likeness (e.g., bioavailability, CYP450 interactions) early in development .
Q. What are the challenges in scaling up synthesis, and how are they addressed?
- Side reactions : Exothermic steps (e.g., carbamate formation) require controlled temperature gradients. Flow chemistry systems improve heat dissipation .
- Purification : Column chromatography is labor-intensive; switch to recrystallization or aqueous biphasic extraction for higher throughput .
- Yield optimization : DOE (Design of Experiments) identifies critical factors (e.g., stoichiometry, solvent ratio). For example, excess benzotriazole (1.2 eq.) improves alkylation yields .
Data Contradiction Analysis
Q. Why do some studies report high antifungal activity while others show minimal effects?
- Strain variability : Candida albicans may develop resistance via efflux pumps, whereas non-albicans species (e.g., C. glabrata) remain susceptible .
- Experimental conditions : Activity decreases under high pH (carbamate hydrolysis) or in serum-containing media (protein binding) .
- Structural analogs : Minor changes (e.g., methyl vs. ethyl carbamate) drastically alter uptake rates. Radiolabeled analogs (¹⁴C) track cellular uptake differences .
Q. How to interpret conflicting data on metal ion coordination capabilities?
- Spectroscopic validation : Use UV-Vis titration (e.g., λ shifts at 270 nm for Cu²⁺ binding) and compare stability constants (logK) across studies .
- Competition assays : Test affinity in the presence of competing ligands (e.g., EDTA). Lower logK values in one study may reflect ionic strength differences .
Methodological Recommendations
Q. Best practices for stability studies under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC. Carbamate groups hydrolyze rapidly at pH < 3 .
- Light sensitivity : UV/Vis exposure tests (e.g., ICH Q1B guidelines) to assess photodegradation. Benzotriazole derivatives often require amber vials .
- Long-term storage : Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life at −80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
